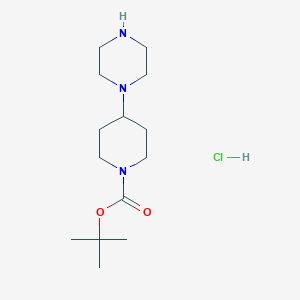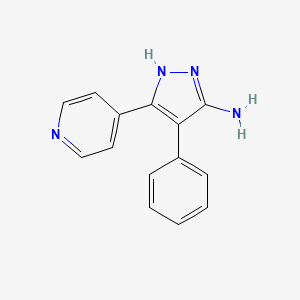
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride
説明
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride (Boc-PIP-HCl) is an organic compound that has been used for a variety of scientific research applications. Boc-PIP-HCl is a bifunctional molecule with both amine and piperazine functional groups. It has been used in the synthesis of a variety of compounds, as well as in biochemical and physiological studies.
科学的研究の応用
Novel ACC Inhibitors Synthesis
Chonan et al. (2011) explored the synthesis of novel (4-piperidinyl)-piperazine derivatives as potent inhibitors of acetyl-CoA carboxylase (ACC), which play a crucial role in fatty acid metabolism. The study highlighted the optimization of substituents on the piperidine ring, leading to significant inhibitory activities in both enzyme and cell-based assays. This research underscores the potential of 1-Boc-piperidin-4-yl)piperazine derivatives in developing treatments for metabolic disorders, such as obesity and diabetes, by targeting ACC enzymes (Chonan et al., 2011).
α1-AR Antagonists Development
Jia Li et al. (2008) designed and synthesized derivatives of 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine, evaluating their potential as α1-adrenergic receptor (α1-AR) antagonists. The research identified compounds with promising α1-AR antagonistic activities, indicating the role of 1-Boc-piperidin-4-yl)piperazine derivatives in developing new therapeutic agents for conditions like hypertension and benign prostatic hyperplasia (Jia Li et al., 2008).
Advanced Synthesis Techniques
Magano et al. (2008) reported a scalable and practical synthesis of 1-(7-fluoro-naphthalen-1-yl)piperazine hydrochloride, employing a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction. This methodology, which involves 1-Boc-piperazine, highlights the compound's utility in creating complex molecular structures with potential pharmaceutical applications, especially in the synthesis of compounds with enhanced pharmacokinetic profiles (Magano et al., 2008).
Dendritic Melamine Synthesis
Sacalis et al. (2019) developed novel meta-tri- and dimeric tetravalent N-substituted melamines incorporating piperidin-4-yl groups, starting from 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2). This research demonstrates the compound's application in creating dendritic structures for potential use in nanotechnology and materials science (Sacalis et al., 2019).
HIV-1 Entry Inhibitors Design
Dong et al. (2012) designed, synthesized, and evaluated 1,4-disubstituted piperidine/piperazine derivatives for their activities against HIV-1. The study identified compounds with potent anti-HIV-1 activities, showcasing the role of 1-Boc-piperidin-4-yl)piperazine derivatives in the development of new antiviral therapies (Dong et al., 2012).
作用機序
Target of Action
It is known to be a semi-flexible linker useful for protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by incorporating rigidity into the linker region of PROTACs . This interaction may impact the degradation kinetics of the target proteins .
Biochemical Pathways
The compound is involved in the protein homeostasis network, a highly regulated system responsible for maintaining the health and productivity of cells . By disrupting protein homeostasis, it can effect degradation of target proteins .
Pharmacokinetics
The incorporation of rigidity into the linker region of protacs may impact the admet (absorption, distribution, metabolism, excretion, and toxicity) properties of protacs .
Result of Action
The result of the compound’s action is the targeted degradation of specific proteins . This can have various molecular and cellular effects depending on the specific proteins targeted .
Action Environment
The action, efficacy, and stability of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride can be influenced by various environmental factors .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly in the development of PROTACs. It interacts with enzymes, proteins, and other biomolecules to facilitate targeted protein degradation. The compound’s semi-flexible linker structure allows it to bind to specific proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This interaction is crucial for studying protein homeostasis and developing therapeutic strategies for diseases caused by protein dysregulation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific proteins, it can modulate cell function and alter cellular responses. For example, the compound can affect transcription factors, leading to changes in gene expression and downstream cellular effects. Additionally, it may impact metabolic pathways by degrading enzymes involved in key metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with target proteins. The compound’s semi-flexible linker structure allows it to form stable complexes with specific proteins, leading to their ubiquitination and degradation by the proteasome. This process involves the recruitment of E3 ubiquitin ligases, which tag the target proteins with ubiquitin molecules. The ubiquitinated proteins are then recognized and degraded by the proteasome, resulting in the removal of the target proteins from the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation kinetics are important factors to consider when designing experiments. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively degrade target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s role in targeted protein degradation can impact metabolic processes by removing key enzymes involved in metabolic pathways. This can lead to changes in metabolite levels and overall metabolic flux, providing insights into the regulation of cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and effectiveness in degrading target proteins, making it essential to understand its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its ability to interact with target proteins and facilitate their degradation. Understanding the subcellular distribution of the compound is important for optimizing its use in biochemical research .
特性
IUPAC Name |
tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;/h12,15H,4-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYGSFPZGUVWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590458 | |
| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205059-39-8 | |
| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205059-39-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)





